Structural Elucidation, Physicochemical Profiling, and Synthetic Methodology of (1-Bromobutan-2-yl)cycloheptane
Structural Elucidation, Physicochemical Profiling, and Synthetic Methodology of (1-Bromobutan-2-yl)cycloheptane
Executive Summary
(1-Bromobutan-2-yl)cycloheptane is a highly specialized, sterically hindered primary alkyl halide utilized as an advanced building block in organic synthesis and medicinal chemistry. By incorporating a bulky cycloheptyl moiety adjacent to the reactive brominated carbon (beta-branching), this molecule serves as an exceptional lipophilic alkylating agent. This whitepaper provides a comprehensive technical overview of its physicochemical properties, structural implications, and a highly optimized, self-validating four-step synthetic protocol designed to bypass the skeletal rearrangements commonly associated with hindered aliphatic systems.
Chemical Identity & Structural Elucidation
The molecular architecture of (1-Bromobutan-2-yl)cycloheptane consists of a seven-membered cycloalkane ring (cycloheptane) attached to the C2 position of a butane aliphatic chain, with a primary bromine atom at the C1 position.
This beta-branched structure introduces significant steric bulk near the electrophilic carbon. In drug development, appending this moiety to an active pharmaceutical ingredient (API) dramatically increases the molecule's partition coefficient (logP) while providing steric shielding to adjacent heteroatoms (e.g., amines or ethers), thereby reducing their susceptibility to enzymatic degradation by cytochrome P450s.
Physicochemical Properties Summary
| Property | Value |
| IUPAC Name | (1-Bromobutan-2-yl)cycloheptane |
| CAS Registry Number | 1546498-27-4[1], |
| Molecular Formula | C11H21Br |
| Molecular Weight | 233.19 g/mol |
| Exact Mass | 232.0827 Da |
| Topological Polar Surface Area (TPSA) | 0.0 Ų |
| Rotatable Bonds | 3 |
| Hydrogen Bond Donors / Acceptors | 0 / 0 |
| Predicted Physical State | Colorless to pale yellow liquid |
Strategic Synthetic Methodology
The synthesis of beta-branched primary alkyl bromides presents a unique chemical challenge. Direct bromination of the corresponding alcohol using standard reagents like Phosphorus Tribromide (PBr₃) or Hydrobromic acid (HBr) frequently results in carbocation formation. Due to the proximity of the bulky cycloheptyl group, this can trigger 1,2-hydride shifts or ring-expansion rearrangements to form a more stable tertiary carbocation.
To ensure absolute regiochemical fidelity, we employ a four-step sequence utilizing the Horner-Wadsworth-Emmons (HWE) olefination followed by an Appel reaction .
Causality of Reagent Selection:
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HWE vs. Wittig Olefination: We utilize triethyl 2-phosphonobutanoate rather than a traditional Wittig phosphonium ylide. The HWE phosphonate carbanion is highly nucleophilic, and crucially, the byproduct is a water-soluble dialkyl phosphate. This allows for simple aqueous extraction, avoiding the notoriously difficult chromatographic separation of triphenylphosphine oxide associated with Wittig reactions[2],[3].
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Appel Reaction vs. PBr₃: To convert the intermediate alcohol to the target bromide, we utilize Carbon Tetrabromide (CBr₄) and Triphenylphosphine (PPh₃). The Appel reaction proceeds via a discrete alkoxyphosphonium intermediate that undergoes a clean, mild S_N2 displacement by the bromide ion. This strictly neutral, closed-shell mechanism completely suppresses carbocation formation, preventing any skeletal rearrangements or E1/E2 eliminations[4],[5].
Mechanistic Pathway Visualization
Fig 1: Four-step stereoselective synthesis of (1-Bromobutan-2-yl)cycloheptane from cycloheptanone.
Detailed Experimental Protocols
The following self-validating workflows are designed for high-yield laboratory-scale synthesis.
Step 1: Horner-Wadsworth-Emmons Olefination
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Objective: Formation of the carbon framework via alpha,beta-unsaturated ester.
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Procedure:
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Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous Tetrahydrofuran (THF) at 0 °C under an argon atmosphere.
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Add triethyl 2-phosphonobutanoate (1.1 eq) dropwise. Stir for 30 minutes until hydrogen evolution ceases and the solution becomes clear.
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Introduce cycloheptanone (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
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Validation: Monitor via TLC (Hexane:EtOAc 9:1). Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography to yield ethyl 2-cycloheptylidenebutanoate.
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Step 2: Catalytic Hydrogenation
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Objective: Reduction of the alkene to yield the saturated aliphatic backbone.
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Procedure:
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Dissolve ethyl 2-cycloheptylidenebutanoate in absolute ethanol.
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Add 10% Palladium on Carbon (Pd/C, 0.05 eq by weight).
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Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Stir vigorously under an H₂ balloon at room temperature for 12 hours.
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Validation: Filter the suspension through a pad of Celite to remove the catalyst. Concentrate the filtrate in vacuo to afford ethyl 2-cycloheptylbutanoate in near-quantitative yield.
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Step 3: Hydride Reduction
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Objective: Conversion of the ester to the primary alcohol.
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Procedure:
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Suspend Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) in anhydrous Diethyl Ether (Et₂O) at 0 °C.
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Slowly add a solution of ethyl 2-cycloheptylbutanoate (1.0 eq) in Et₂O.
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Reflux the mixture for 2 hours.
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Validation: Cool to 0 °C and perform a Fieser quench (add
mL H₂O, mL 15% NaOH, and mL H₂O sequentially per grams of LiAlH₄). Filter the granular aluminum salts, dry the organic layer, and concentrate to yield 2-cycloheptylbutan-1-ol.
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Step 4: Appel Bromination
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Objective: Regioselective halogenation avoiding carbocation shifts.
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Procedure:
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Dissolve 2-cycloheptylbutan-1-ol (1.0 eq) and Carbon Tetrabromide (CBr₄, 1.2 eq) in anhydrous Dichloromethane (DCM) at 0 °C.
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Add Triphenylphosphine (PPh₃, 1.3 eq) in small portions over 15 minutes to control the exotherm.
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Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for 1 hour[4].
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Validation: The reaction mixture will turn slightly yellow. Concentrate the mixture to a small volume and add cold hexanes to precipitate the triphenylphosphine oxide byproduct. Filter, concentrate the filtrate, and purify via short-path vacuum distillation to isolate pure (1-Bromobutan-2-yl)cycloheptane.
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Applications in Medicinal Chemistry
In the context of drug design, (1-Bromobutan-2-yl)cycloheptane acts as a premium electrophile for
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Lipophilic Embedding: The cycloheptyl ring significantly enhances the target molecule's affinity for hydrophobic binding pockets in target proteins.
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Metabolic Stability: The steric umbrella provided by the C2-cycloheptyl group restricts the conformational flexibility of the adjacent heteroatom bond, shielding it from rapid first-pass metabolism and extending the drug's pharmacokinetic half-life.
References
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ChemBuyersGuide. "chemPUR Feinchemikalien und Forschungsbedarf GmbH - ChemBuyersGuide.com" (Cross-reference for CAS 1546498-27-4). Available at: [Link]
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Wikipedia. "Horner–Wadsworth–Emmons reaction". Available at:[Link]
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Organic Chemistry Portal. "Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction". Available at:[Link]
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OrgoSolver. "Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4)". Available at: [Link]
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Name-Reaction.com. "Appel Reaction". Available at: [Link]
